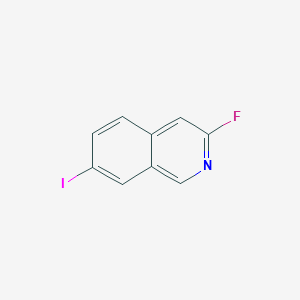

3-Fluoro-7-iodoisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FIN |

|---|---|

Molecular Weight |

273.05 g/mol |

IUPAC Name |

3-fluoro-7-iodoisoquinoline |

InChI |

InChI=1S/C9H5FIN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H |

InChI Key |

BIXIWEZINQRPPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)F)I |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 3 Fluoro 7 Iodoisoquinoline

Substitution Reactions Involving Halogen Centers

The divergent reactivity of the fluorine and iodine substituents on the isoquinoline (B145761) scaffold is a key feature for its utility in organic synthesis. The fluorine atom at the C-3 position is activated towards nucleophilic attack, while the iodine atom at the C-7 position is predisposed to participate in reactions involving organometallic species.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The carbon-fluorine bond at the 3-position of the isoquinoline ring is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This activation facilitates the displacement of the fluoride ion by a variety of nucleophiles.

The fluorine atom at the 3-position can be readily displaced by heteroatom nucleophiles, providing access to a range of 3-substituted isoquinoline derivatives. For instance, reactions with nitrogen nucleophiles, such as primary and secondary amines, proceed to afford 3-aminoisoquinoline derivatives. This transformation is a key step in the synthesis of various biologically active compounds. While specific examples with 3-fluoro-7-iodoisoquinoline are not extensively documented in publicly available literature, the reactivity of similar fluoro-substituted nitrogen heterocycles is well-established. For example, the reaction of 2,6-difluoro-3-nitropyridine with primary arylamines occurs via a regioselective SNAr, demonstrating the lability of the C-F bond to nitrogen nucleophiles nih.gov. It is anticipated that this compound would react similarly with oxygen (alkoxides, phenoxides), sulfur (thiolates), and nitrogen (amines, amides) nucleophiles under appropriate basic conditions to yield the corresponding 3-alkoxy-, 3-thio-, and 3-amino-7-iodoisoquinolines.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Oxygen | Sodium Methoxide | 3-Methoxy-7-iodoisoquinoline |

| Sulfur | Sodium Thiophenoxide | 3-(Phenylthio)-7-iodoisoquinoline |

| Nitrogen | Aniline | N-Phenyl-7-iodoisoquinolin-3-amine |

In the context of nucleophilic aromatic substitution on dihalogenated isoquinolines, the position of the halogen atom significantly influences its reactivity. For SNAr reactions, a halogen at the 1- or 3-position is generally more activated towards displacement than a halogen on the benzo-fused ring (positions 5, 6, 7, or 8). This is due to the ability of the heterocyclic nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. Consequently, in this compound, nucleophilic attack is expected to occur exclusively at the 3-position, leaving the iodine at the 7-position intact. This regioselectivity is crucial for sequential functionalization strategies.

Reactivity of Iodine and Other Halogens for Further Functionalization

The carbon-iodine bond at the 7-position of this compound is significantly less reactive towards nucleophilic aromatic substitution compared to the carbon-fluorine bond at the 3-position. However, the C-I bond is highly reactive in transition metal-catalyzed cross-coupling reactions. This disparity in reactivity allows for the selective functionalization of the 7-position after the 3-position has been modified via SNAr. The greater polarizability and lower bond strength of the C-I bond compared to C-F and C-Cl bonds make it the preferred site for oxidative addition to a low-valent metal catalyst, such as palladium(0). This principle is demonstrated in the regioselective Suzuki cross-coupling reaction of 7-chloro-4-iodoquinoline, where the reaction occurs exclusively at the iodo-substituted position.

Cross-Coupling Reactions for C-C Bond Formation

The iodine atom at the 7-position serves as a versatile handle for the introduction of carbon-based substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules and enable the extension of the isoquinoline core.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon bonds at the site of the carbon-iodine bond. The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-iodo-isoquinoline derivative with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. For this compound, a Suzuki-Miyaura coupling would be expected to selectively form a C-C bond at the 7-position.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 7-iodo-isoquinoline with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This provides a direct route to 7-alkynylisoquinoline derivatives, which are valuable intermediates for further transformations. The differential reactivity of halogens is again highlighted in related systems, where Sonogashira coupling on bromofluoropyridines proceeds at the bromo position while leaving the fluoro group untouched soton.ac.uk.

Heck-Mizoroki Reaction: This reaction enables the arylation or vinylation of the 7-position by coupling with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of substituted alkenes attached to the isoquinoline core.

The table below summarizes the expected outcomes of these palladium-catalyzed reactions on a generic 3-substituted-7-iodoisoquinoline.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product at C-7 |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3 | Aryl group |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | Alkynyl group |

| Heck-Mizoroki | Alkene | Pd(OAc)2, PPh3, Et3N | Alkenyl group |

The selective and sequential application of nucleophilic aromatic substitution at the 3-position and palladium-catalyzed cross-coupling at the 7-position makes this compound a highly adaptable scaffold for the synthesis of a diverse array of functionalized isoquinoline derivatives.

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction would involve the coupling of an aryl, heteroaryl, vinyl, or alkyl boronic acid or boronate ester at the C-7 position.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound, followed by transmetalation with the organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the 7-substituted-3-fluoroisoquinoline product and regenerate the palladium(0) catalyst. The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃), and solvent are crucial for achieving high yields.

A hypothetical Suzuki-Miyaura reaction is presented below:

Hypothetical Reaction Scheme:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Data not available |

Heck Coupling Reactions

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. In the case of this compound, the reaction would occur at the C-7 position with various alkenes to introduce a substituted vinyl group.

The mechanism typically involves the oxidative addition of palladium(0) to the C-I bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the palladium(0) catalyst.

A hypothetical Heck coupling reaction is illustrated below:

Hypothetical Reaction Scheme:

Table 2: Hypothetical Heck Coupling of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | Data not available |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Data not available |

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. This reaction would enable the introduction of an alkyne moiety at the C-7 position of this compound.

The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of this compound. Reductive elimination from this intermediate yields the 7-alkynyl-3-fluoroisoquinoline product.

A hypothetical Sonogashira coupling reaction is depicted below:

Hypothetical Reaction Scheme:

Table 3: Hypothetical Sonogashira Coupling of this compound | Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Data not available | | 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Diisopropylamine | Toluene | Data not available | | 3 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | Data not available |

Buchwald–Hartwig Amination Reactions

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would allow for the synthesis of various 7-amino-3-fluoroisoquinoline derivatives by coupling this compound with primary or secondary amines.

The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine product and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction.

A hypothetical Buchwald-Hartwig amination is shown below:

Hypothetical Reaction Scheme:

Table 4: Hypothetical Buchwald-Hartwig Amination of this compound | Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Data not available | | 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | Data not available | | 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | Data not available |

Other Metal-Catalyzed Coupling Strategies

Beyond the aforementioned palladium-catalyzed reactions, other transition metals such as nickel and copper can also be employed for cross-coupling reactions of aryl iodides. For instance, nickel-catalyzed couplings can sometimes offer different reactivity or be more cost-effective. Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds, although they often require harsher reaction conditions. Without specific literature on this compound, the applicability of these alternative methods remains speculative.

Modification of the Isoquinoline Nitrogen and Ring Carbons

N-Alkylation and Subsequent Rearrangements

The nitrogen atom of the isoquinoline ring is a nucleophilic site and can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, to form the corresponding isoquinolinium salt. The reactivity of this nitrogen would be influenced by the electronic effects of the fluorine and iodine substituents on the ring.

Subsequent rearrangements of these N-alkylated isoquinolinium salts are possible, depending on the nature of the alkyl group and the reaction conditions. For example, in the presence of a strong base, deprotonation at the α-carbon of the N-alkyl group could lead to the formation of an ylide, which could then undergo further reactions. However, without experimental data for this compound, any discussion of specific rearrangements would be entirely theoretical.

Regiodivergent C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to molecular synthesis. In the context of this compound, the presence of distinct electronic environments across the isoquinoline core allows for regioselective C-H activation. While specific studies on the regiodivergent C-H functionalization of this compound are not extensively documented, general principles of C-H activation on quinoline (B57606) and isoquinoline systems suggest potential pathways.

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is a well-established method for C-H functionalization. The regioselectivity of these reactions is often dictated by the directing ability of the nitrogen atom within the isoquinoline ring, as well as the electronic influence of the existing fluoro and iodo substituents.

For instance, C-H activation at the C-1 position is often favored due to the directing effect of the nitrogen atom. Conversely, the electron-withdrawing nature of the fluorine atom at C-3 and the iodine atom at C-7 can influence the reactivity of the C-H bonds on the carbocyclic ring, potentially enabling functionalization at positions such as C-5 or C-8. The ability to selectively target different C-H bonds by tuning reaction conditions—such as the choice of catalyst, ligand, and directing group—is the essence of regiodivergent synthesis. Further research is required to delineate the specific conditions that would enable controlled, regiodivergent C-H functionalization of this compound, opening avenues for novel derivative synthesis.

Derivatization for Enhanced Synthetic Utility

The halogen atoms on this compound serve as versatile handles for a wide range of derivatization reactions, significantly enhancing its synthetic utility.

Formation of Polyhalogenated Isoquinoline Derivatives

The iodo group at the C-7 position is particularly amenable to various cross-coupling reactions, which can be exploited to introduce additional halogen atoms, leading to the formation of polyhalogenated isoquinoline derivatives. While direct halogen exchange reactions at the C-7 position are a possibility, transition metal-catalyzed cross-coupling reactions offer a more controlled and versatile approach.

Furthermore, electrophilic halogenation reactions could potentially introduce additional halogen atoms onto the isoquinoline ring, with the regioselectivity being influenced by the existing substituents. The electron-donating or -withdrawing properties of the groups at C-3 and C-7 would direct incoming electrophiles to specific positions on either the heterocyclic or carbocyclic ring.

Introduction of Diverse Functional Groups (e.g., carbonyl, amino, carboxylic acid)

The synthetic utility of this compound is further demonstrated by the ability to introduce a variety of functional groups, which can serve as precursors for more complex molecules.

Carbonyl Group: The introduction of a carbonyl group can be achieved through several methods. Palladium-catalyzed carbonylation reactions, such as the Heck or Sonogashira carbonylation, using carbon monoxide are well-established methods for converting aryl iodides into aldehydes, ketones, or carboxylic acid derivatives. For instance, reacting this compound with carbon monoxide and an appropriate alcohol in the presence of a palladium catalyst could yield the corresponding methyl or ethyl ester at the C-7 position.

Amino Group: The iodo substituent at the C-7 position can be converted to an amino group through transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the aryl iodide with an amine source. Alternatively, nucleophilic aromatic substitution (SNAAr) reactions could be explored, although the conditions required might be harsh. The introduction of an amino group provides a valuable handle for further functionalization, including amide bond formation and diazotization reactions.

Carboxylic Acid Group: A carboxylic acid moiety can be introduced at the C-7 position through several synthetic routes. One common method is the palladium-catalyzed carboxylation of the aryl iodide using carbon dioxide as the carboxylating agent. Alternatively, the iodo group can be converted to an organometallic species, such as an organolithium or Grignard reagent, followed by quenching with carbon dioxide. The resulting carboxylic acid can then serve as a versatile intermediate for the synthesis of esters, amides, and other acid derivatives.

The following table summarizes potential derivatization strategies for this compound:

| Functional Group to Introduce | Potential Reaction Type | Reagents and Conditions | Resulting Derivative Structure |

| Carbonyl (Ester) | Palladium-catalyzed Carbonylation | CO, Alcohol (e.g., MeOH), Pd catalyst, Base | 3-Fluoro-7-(methoxycarbonyl)isoquinoline |

| Amino | Buchwald-Hartwig Amination | Amine (e.g., NH3, RNH2), Pd or Cu catalyst, Base | 3-Fluoro-7-aminoisoquinoline |

| Carboxylic Acid | Palladium-catalyzed Carboxylation | CO2, Pd catalyst, Reductant | 3-Fluoro-7-carboxyisoquinoline |

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 7 Iodoisoquinoline and Its Derivatives

Structural Elucidation Techniques

The comprehensive characterization of 3-Fluoro-7-iodoisoquinoline relies on a combination of analytical methods, each providing unique insights into the molecule's structure.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgazom.com This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. youtube.comlibretexts.org The pattern of diffracted X-rays allows for the calculation of an electron density map, from which the exact positions of each atom in the crystal lattice can be determined. mkuniversity.ac.in

For this compound, this analysis would provide unambiguous confirmation of its molecular geometry. It would be expected to show the planar, bicyclic aromatic isoquinoline (B145761) core. Key structural parameters that would be precisely measured include:

Bond Lengths: The exact lengths of all carbon-carbon, carbon-nitrogen, carbon-hydrogen, carbon-fluorine, and carbon-iodine bonds.

Bond Angles: The angles between all bonded atoms, confirming the geometry of the heterocyclic and benzene (B151609) rings.

Intermolecular Interactions: The analysis would also reveal how molecules pack together in the crystal lattice, highlighting non-covalent interactions such as π-π stacking of the aromatic rings or potential halogen bonding involving the iodine atom, which can influence the material's physical properties.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. For this compound, five distinct signals would be expected in the aromatic region of the spectrum. The chemical shifts are influenced by the electronegative nitrogen atom and the halogen substituents, which tend to deshield nearby protons, shifting their signals downfield.

The predicted splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons (H-H coupling) and the fluorine atom (H-F coupling). For instance, the proton at the C4 position would likely appear as a doublet due to its coupling with the adjacent fluorine atom (a three-bond coupling, ³JHF). libretexts.orgacs.org The protons on the iodinated ring (H5, H6, and H8) would show splitting patterns based on their coupling to each other.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.0 - 9.3 | s (singlet) | - |

| H-4 | 7.6 - 7.9 | d (doublet) | ³JHF ≈ 6-9 Hz |

| H-5 | 7.8 - 8.1 | d (doublet) | ³JH5-H6 ≈ 8-9 Hz |

| H-6 | 7.4 - 7.7 | t (triplet) or dd (doublet of doublets) | ³JH6-H5, ⁴JH6-H8 |

| H-8 | 8.2 - 8.5 | d (doublet) | ⁴JH8-H6 |

Table 1. Predicted ¹H NMR data for this compound. Note: These are hypothetical values for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the structure.

The chemical shifts of the carbons are affected by the attached atoms. The carbon atom bonded to the electronegative fluorine (C-3) and the one bonded to iodine (C-7) would have their chemical shifts significantly influenced. Furthermore, the presence of the fluorine atom leads to characteristic C-F coupling, which splits the signals of nearby carbons. blogspot.com The carbon directly attached to fluorine (C-3) would appear as a doublet with a large one-bond coupling constant (¹JCF), while carbons two (C-2, C-4) and three bonds away (C-8a, C-1) would show smaller ²JCF and ³JCF couplings, respectively. libretexts.orgresearchgate.netresearchgate.net

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | ~150 | d (doublet) | ³JCF ≈ 3-7 Hz |

| C-3 | ~160 | d (doublet) | ¹JCF ≈ 240-260 Hz |

| C-4 | ~115 | d (doublet) | ²JCF ≈ 20-25 Hz |

| C-4a | ~135 | s (singlet) | - |

| C-5 | ~130 | s (singlet) | - |

| C-6 | ~138 | s (singlet) | - |

| C-7 | ~95 | s (singlet) | - |

| C-8 | ~128 | s (singlet) | - |

| C-8a | ~127 | d (doublet) | ³JCF ≈ 5-10 Hz |

Table 2. Predicted ¹³C NMR data for this compound. Note: These are hypothetical values for illustrative purposes.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.combiophysics.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would display one signal. nih.gov

The chemical shift of this signal, typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃), is highly sensitive to the fluorine's electronic environment. researchgate.net For a fluorine atom attached to an aromatic ring, the shift is influenced by other substituents on the ring. alfa-chemistry.com The signal for the fluorine at C-3 would be expected to appear as a doublet due to coupling with the adjacent proton at C-4 (³JHF). acs.org

| Fluorine Position | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| F-3 | -110 to -130 | d (doublet) | ³JFH ≈ 6-9 Hz |

Table 3. Predicted ¹⁹F NMR data for this compound. Note: These are hypothetical values for illustrative purposes.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the determination of its elemental formula.

For this compound (C₉H₅FIN), the exact mass of the molecular ion [M]⁺ would be calculated and observed. The fragmentation pattern in the mass spectrum provides structural information. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. wikipedia.orglibretexts.org The C–I bond is relatively weak and cleavage to lose an iodine radical is a likely fragmentation pathway. docbrown.info Other common fragmentations for N-heterocycles include the loss of HCN. creative-proteomics.com Unlike compounds containing chlorine or bromine, iodine is monoisotopic (¹²⁷I), so the characteristic isotopic patterns seen with other halogens would not be present. docbrown.info

| m/z (Mass/Charge) | Identity of Ion | Interpretation |

| 272.95 | [C₉H₅FIN]⁺ | Molecular Ion (M⁺) |

| 146.04 | [C₉H₅FN]⁺ | Loss of Iodine radical (·I) |

| 127.00 | [I]⁺ | Iodine cation |

| 119.03 | [C₈H₄F]⁺ | Loss of ·I and HCN |

Table 4. Predicted major ions in the mass spectrum of this compound. Note: These are hypothetical values for illustrative purposes.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₅FIN. This calculated mass serves as a benchmark for experimental HRMS measurements. In a typical HRMS experiment, the compound would be ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) would be measured with high precision.

While specific HRMS data for this compound is not available, the analysis of a related compound, 8-fluoro-3,4-dihydroisoquinoline, demonstrates the power of this technique. For its protonated form ([M+H]⁺), the calculated mass was 152.0870, and the experimentally found mass was 152.0874, showing excellent agreement nih.gov. This level of accuracy confidently confirms the elemental composition of the molecule.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Calculated m/z |

|---|---|---|

| C₉H₅FIN | [M]⁺ | 272.9496 |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

ESI-MS is often coupled with HRMS to provide both molecular weight information and accurate mass data. For this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺. The fragmentation pattern of this ion could also be studied using tandem mass spectrometry (MS/MS) to provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=C, C=N, C-F, and C-I bonds. While a specific spectrum for this compound is not available, the IR spectrum of a related compound, 8-fluoro-2-methyl-3,4-dihydroisoquinolin-2-ium iodide, shows characteristic peaks at 2991, 1679, and 1621 cm⁻¹ nih.gov. These can be tentatively assigned to C-H stretching, C=N stretching, and aromatic ring vibrations, respectively.

Table 2: Expected IR Absorption Ranges for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| C=C and C=N stretch (aromatic) | 1650 - 1450 |

| C-F stretch | 1250 - 1000 |

Note: This table presents generally expected absorption ranges for the functional groups present in the molecule.

Purity Assessment and Quantitative Analysis

Beyond structural confirmation, the determination of a compound's purity is critical. Chromatographic and elemental analysis techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase.

A reversed-phase HPLC method would likely be suitable for the purity analysis of this compound. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. By integrating the peak area of the main compound and any impurities, the purity can be accurately determined.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing volatile compounds. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.

For a compound like this compound, which is expected to have a reasonable vapor pressure, GC could be an effective method for purity assessment. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The temperature of the column oven is typically programmed to increase during the analysis to ensure the elution of all components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the substance and serves as a fundamental check of its purity and identity. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. For a pure sample of this compound (C₉H₅FIN), the theoretical elemental composition would be as follows:

Table 3: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 39.59 |

| Hydrogen | H | 1.01 | 1.85 |

| Fluorine | F | 19.00 | 6.96 |

| Iodine | I | 126.90 | 46.49 |

Computational Chemistry and Mechanistic Insights for 3 Fluoro 7 Iodoisoquinoline Transformations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

For 3-fluoro-7-iodoisoquinoline, DFT calculations can elucidate the influence of the fluorine and iodine substituents on the electronic properties of the isoquinoline (B145761) core. The electron-withdrawing nature of the fluorine atom and the unique electronic characteristics of the iodine atom significantly modulate the electron density across the aromatic system, thereby influencing its reactivity in various chemical transformations.

A key application of quantum chemical calculations is the detailed investigation of reaction pathways through the energetic and geometric analysis of intermediates and transition states. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transient species and the energy barriers that separate them. This information is fundamental to understanding the kinetics and thermodynamics of a chemical process.

For transformations involving this compound, such as cross-coupling reactions or C-H functionalization, DFT calculations can model the step-by-step mechanism. This includes the characterization of key intermediates, such as oxidative addition complexes, and the transition states that connect them. The calculated activation energies can then be correlated with experimentally observed reaction rates, providing a robust validation of the proposed mechanism.

Table 1: Hypothetical Energetic and Geometric Data for a Reaction Intermediate and Transition State in a Transformation of this compound (Illustrative Example)

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Key Bond Angles (°) |

| Reactant (this compound) | 0.0 | C7-I: 2.10 | C6-C7-I: 119.5 |

| Transition State 1 | +15.2 | C7-I: 2.35, C7-Pd: 2.20 | C6-C7-I: 115.2 |

| Intermediate 1 | -5.8 | C7-Pd: 2.05 | C6-C7-Pd: 121.0 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.

Analysis of Non-Covalent Interactions within Molecular Structures and Assemblies

Non-covalent interactions play a pivotal role in determining the three-dimensional structure of molecules in the solid state and in solution. These interactions, although weaker than covalent bonds, are crucial in directing molecular packing, influencing crystal engineering, and modulating reactivity. For this compound, a molecule rich in functional groups capable of engaging in such interactions, their analysis is of paramount importance.

The iodine atom at the 7-position of this compound is a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Computational studies can quantify the strength and directionality of these interactions and predict their impact on the supramolecular assembly of the molecule in the crystalline state.

The presence of strong halogen bonds can dictate the crystal packing arrangement, leading to specific solid-state properties. Furthermore, halogen bonding can influence reactivity by pre-organizing reactants in a favorable orientation for a chemical transformation or by stabilizing transition states.

In addition to halogen bonding, this compound can participate in other significant non-covalent interactions. Hydrogen bonds can form between the nitrogen atom of the isoquinoline ring and suitable hydrogen bond donors. Furthermore, the aromatic nature of the isoquinoline core facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for the detailed elucidation of complex reaction mechanisms. By simulating the reaction at a molecular level, researchers can gain insights that are often inaccessible through experimental means alone. This is particularly true for reactions involving transient intermediates and complex bond-breaking and bond-forming events.

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis. Computational modeling can be employed to investigate the various possible pathways for the C-H activation of the this compound scaffold. This includes exploring different catalytic cycles, identifying the active catalytic species, and determining the rate-determining step of the reaction.

For instance, in a palladium-catalyzed C-H arylation reaction, DFT calculations can be used to compare the feasibility of different mechanisms, such as concerted metalation-deprotonation (CMD) versus oxidative addition pathways. By calculating the energy profiles for each potential route, the most plausible mechanism can be identified. These computational insights can guide the development of more efficient and selective catalytic systems for the functionalization of this compound.

Studies on Rearrangement Mechanisms (e.g., 1,3-Fluorine Shift)

While specific computational studies on the rearrangement mechanisms of this compound are not extensively documented in the literature, theoretical investigations into similar fluorinated heterocyclic systems can provide valuable insights. A potential, though likely high-energy, rearrangement that could be computationally explored is the 1,3-fluorine shift.

A 1,3-fluorine shift would involve the migration of the fluorine atom from the C3 to the C1 position of the isoquinoline ring. Density Functional Theory (DFT) calculations could be employed to model the transition state of this intramolecular rearrangement. The energy barrier for such a migration is expected to be considerable due to the strength of the C-F bond and the strained geometry of the transition state.

Table 1: Hypothetical Computational Data for a 1,3-Fluorine Shift in this compound

| Parameter | Calculated Value (kcal/mol) | Method |

| Activation Energy (Ea) | High (> 50) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Reaction Enthalpy (ΔH) | Endergonic | DFT (e.g., B3LYP/6-311+G(d,p)) |

Note: The values in this table are hypothetical and serve to illustrate the expected outcome of such a computational study. The high activation energy would suggest that a 1,3-fluorine shift is not a facile process under normal conditions.

Computational analysis would likely reveal that alternative reaction pathways, such as intermolecular nucleophilic aromatic substitution, are significantly more favorable than an intramolecular fluorine shift.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the energies of possible intermediates and transition states, the most likely reaction products can be identified.

Regioselectivity: In nucleophilic aromatic substitution reactions, for instance, the positions most susceptible to nucleophilic attack can be determined by analyzing the molecule's electronic structure. The calculated distribution of electrostatic potential and the energies of the LUMO (Lowest Unoccupied Molecular Orbital) can highlight the electrophilic sites. For this compound, computational models would likely predict that the positions ortho and para to the nitrogen atom are activated towards nucleophilic attack. The relative reactivity of the C-F and C-I bonds can also be assessed, with the weaker C-I bond often being more susceptible to cleavage in certain reactions.

Stereoselectivity: For reactions that introduce a new chiral center, computational chemistry can predict the favored stereoisomer. By modeling the transition states leading to different stereochemical outcomes, the diastereomeric or enantiomeric excess can be estimated. For example, in a hypothetical asymmetric hydrogenation of the isoquinoline ring, DFT calculations could be used to model the interaction of the substrate with a chiral catalyst, allowing for the prediction of the major enantiomer formed.

Table 2: Predicted Regioselectivity in a Hypothetical Nucleophilic Aromatic Substitution

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C1 | Lower | Substitution at C1 |

| C4 | Higher | Minor or no product |

| C5 | Higher | Minor or no product |

| C6 | Higher | Minor or no product |

| C8 | Higher | Minor or no product |

Note: This table represents a hypothetical outcome for a generic nucleophilic substitution, illustrating how computational data can be used to predict regioselectivity.

Applications of Computational Tools in Synthetic Design and Optimization (e.g., QTAIM, NCIplot)

Computational tools play a crucial role in the rational design and optimization of synthetic routes involving this compound. Advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots provide detailed insights into the bonding and intermolecular interactions that influence reactivity.

QTAIM Analysis: QTAIM can be used to characterize the nature of the chemical bonds within this compound. researchgate.net The analysis of the electron density at the bond critical points (BCPs) of the C-F and C-I bonds can provide quantitative measures of their strength and polarity. researchgate.net This information is valuable for predicting which bond is more likely to be involved in a given reaction. For example, a lower electron density at the C-I BCP compared to the C-F BCP would suggest a weaker, more labile C-I bond. researchgate.net

NCIplot Analysis: NCIplot is a visualization tool that highlights non-covalent interactions, which are crucial in understanding reaction mechanisms, particularly in catalyst-substrate interactions and in the solid state. nih.govresearchgate.net For reactions involving this compound, NCIplots could be used to visualize weak interactions such as halogen bonds (involving the iodine atom) or hydrogen bonds that may stabilize transition states or intermediates, thereby influencing the reaction pathway and selectivity. nih.govresearchgate.net

Table 3: Illustrative QTAIM Parameters for C-F and C-I Bonds

| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) |

| C-F | Higher | Positive |

| C-I | Lower | Positive |

Note: This table provides expected trends from a QTAIM analysis. A higher ρ value generally indicates a stronger covalent character, while a positive ∇²ρ is characteristic of closed-shell interactions (ionic character).

By leveraging these computational tools, synthetic chemists can make more informed decisions in the design of experiments, leading to the development of more efficient and selective syntheses of derivatives of this compound.

Role of 3 Fluoro 7 Iodoisoquinoline As a Key Synthetic Intermediate

Building Block for Complex Polycyclic and Heterocyclic Architectures

The bifunctional nature of 3-fluoro-7-iodoisoquinoline, possessing both a reactive iodine atom and a fluorine atom on the isoquinoline (B145761) scaffold, makes it an ideal starting material for the synthesis of intricate polycyclic and heterocyclic systems. The carbon-iodine bond at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the facile introduction of aryl, heteroaryl, and alkynyl groups, thereby extending the aromatic system and constructing larger, more complex frameworks.

For instance, sequential cross-coupling strategies can be envisioned where the iodo group is first reacted, followed by modification at the fluoro-substituted position under different reaction conditions. This stepwise approach allows for the controlled assembly of polycyclic aromatic hydrocarbons and complex heterocyclic structures. The synthesis of tricyclic fused pyrimidoquinolines, for example, often involves the annulation of a pyrimidine (B1678525) ring onto a quinoline (B57606) or isoquinoline core. While direct examples starting from this compound are not extensively documented, the reactivity of the iodo-substituent provides a clear pathway for the initial coupling step in such multi-ring constructions.

Precursor for the Synthesis of Diverse Halogenated and Fluorinated Isoquinoline Derivatives

The presence of both fluorine and iodine atoms on the isoquinoline ring system of this compound offers a gateway to a diverse range of halogenated and fluorinated derivatives. The distinct reactivities of the C-F and C-I bonds allow for selective transformations, making this compound a valuable precursor in the generation of novel isoquinoline analogs with tailored electronic and steric properties.

A notable example of its utility is in the synthesis of other di- and polyhalogenated isoquinolines. For instance, the synthesis of 3,4-difluoro-7-iodoisoquinoline has been reported, starting from the corresponding 3-amino precursor, 4-fluoro-7-iodoisoquinolin-3-amine. This transformation highlights the possibility of introducing additional fluorine atoms onto the isoquinoline core, further modulating its properties. The synthesis of even more complex polyhalogenated isoquinolines, such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, underscores the potential to introduce a variety of halogen atoms at different positions, each offering a handle for subsequent functionalization.

Orthogonally Functionalized Isoquinolines

The differential reactivity of the C-I and C-F bonds in this compound is the cornerstone of its application in creating orthogonally functionalized isoquinolines. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the relatively inert C-F bond. This allows for selective functionalization at the 7-position while leaving the 3-position untouched. Subsequently, the fluorine atom at the 3-position can be subjected to nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the introduction of a different set of functional groups. This sequential, site-selective functionalization is a powerful strategy for building molecular complexity and accessing a wide range of substituted isoquinolines that would be difficult to synthesize through other routes.

Intermediate in the Preparation of Isotopically Labeled Compounds

The development of radiolabeled molecules is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET). The stable fluorine atom at the 3-position of this compound makes it an attractive precursor for the synthesis of isotopically labeled compounds, particularly those containing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).

Synthesis of Precursors for Radiofluorination (e.g., [¹⁸F]Fluoroisoquinolines)

While direct radiofluorination of this compound itself is not the typical approach, its structural framework is highly relevant for designing precursors for the synthesis of [¹⁸F]fluoroisoquinolines. The synthesis of PET radioligands often involves the introduction of [¹⁸F]fluoride via nucleophilic substitution of a suitable leaving group on a precursor molecule. The iodo-group at the 7-position of this compound can be transformed into various functionalities, such as a nitro group or a trimethylammonium triflate group, which are excellent leaving groups for aromatic nucleophilic [¹⁸F]fluorination.

For example, the iodo-group could be converted to a boronic ester, which can then be used in a copper-mediated radiofluorination reaction to introduce [¹⁸F] at the 7-position. Alternatively, the iodo-group could be replaced with a nitro-group, which would activate the ring towards nucleophilic aromatic substitution with [¹⁸F]fluoride. Therefore, this compound serves as a valuable starting material for the multi-step synthesis of precursors required for the production of [¹⁸F]-labeled isoquinoline-based PET tracers.

Contribution to the Expansion of Chemical Space

The synthesis of novel molecular entities is essential for the discovery of new drugs, materials, and chemical probes. This compound plays a significant role in expanding the accessible chemical space of isoquinoline derivatives. By providing a versatile platform for the introduction of a wide range of substituents at two distinct positions, it enables the generation of libraries of novel compounds with diverse structures and properties.

The ability to perform sequential and orthogonal functionalization allows for the systematic exploration of the structure-activity relationships of isoquinoline-based compounds. The introduction of fluorine, a key element in many modern pharmaceuticals, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The iodine atom, a versatile handle for cross-coupling reactions, allows for the exploration of a vast array of chemical functionalities. The combination of these features in a single molecule makes this compound a powerful tool for medicinal chemists and chemical biologists seeking to explore new regions of biologically relevant chemical space.

Applications in Materials Chemistry and Related Fields (non-biological functional materials)

The unique electronic properties conferred by the fluorine atom make fluorinated aromatic compounds, including isoquinolines, promising candidates for applications in materials science. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, which is a desirable characteristic for n-type organic semiconductors used in organic electronics.

While specific applications of this compound in materials chemistry are still an emerging area of research, its potential is significant. The isoquinoline core is a known component in organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability to introduce various substituents at the 7-position via the iodo-group allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For example, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can modulate the emission wavelength and quantum efficiency of isoquinoline-based emitters. Therefore, this compound serves as a valuable precursor for the synthesis of novel fluorinated isoquinoline derivatives with tailored properties for applications in organic electronics and other functional materials.

Future Perspectives in 3 Fluoro 7 Iodoisoquinoline Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-fluoro-7-iodoisoquinoline will likely move beyond traditional multi-step sequences, which are often resource-intensive. Research will gravitate towards methodologies that are more efficient, sustainable, and atom-economical. Key areas of development are expected to include:

Late-Stage Functionalization: Introducing the fluorine and iodine atoms at a later stage in a synthetic sequence on a pre-formed isoquinoline (B145761) core. This approach allows for greater convergence and flexibility.

C-H Activation/Halogenation: Developing regioselective C-H fluorination and iodination methods that can directly functionalize the isoquinoline backbone, thereby minimizing the need for pre-functionalized starting materials and reducing step counts.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry can enable the use of hazardous reagents or extreme conditions with greater control, potentially streamlining complex synthetic sequences.

Photoredox Catalysis: Employing visible light-promoted reactions, which operate under mild conditions and offer unique reactivity pathways for halogenation or for building the isoquinoline core itself. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Multi-component Reactions | Rapid assembly of the core structure from simple precursors in a single step. | Discovery of new reaction cascades that incorporate fluoro- and iodo-substituted building blocks. |

| C-H Functionalization | High atom economy; reduces synthetic steps. | Achieving high regioselectivity for the C3-fluorination and C7-iodination. |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Optimization of reaction parameters (temperature, pressure, residence time) for halogenation steps. |

| Photocatalysis | Mild reaction conditions; novel reactivity. | Development of photocatalytic systems for direct fluorination and iodination of the isoquinoline ring. rsc.org |

Exploration of Undiscovered Reactivity Profiles

The dual halogenation pattern of this compound presents a rich playground for exploring chemical reactivity. While the carbon-iodine bond is a well-established handle for cross-coupling reactions, future work will delve into more nuanced and novel transformations.

Orthogonal Reactivity: A primary focus will be the exploitation of the differential reactivity between the C-I and C-F bonds. The C-I bond is readily activated by transition metals like palladium and copper for cross-coupling reactions, while the C-F bond is typically more robust. mdpi.commdpi.com This allows for selective functionalization at the 7-position while leaving the 3-fluoro substituent intact to modulate the electronic properties of the final molecule.

C-F Bond Activation: While challenging, the selective activation of the C-F bond is an emerging area. Future studies may explore specialized catalytic systems (e.g., nickel or low-valent transition metals) to enable cross-coupling or substitution reactions at the 3-position, subsequent to functionalization at the C7 position.

C-H Functionalization: Beyond the halogenated positions, research into the direct functionalization of the remaining C-H bonds (e.g., at C1, C4, or C5) could provide access to highly decorated isoquinoline scaffolds without the need for de novo synthesis. Methods like the Minisci reaction could be explored for this purpose. acs.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the nitrogen in the ring could activate other positions for SNAr reactions, a reactivity profile that remains largely unexplored for this specific molecule.

Advanced Mechanistic Investigations and Theoretical Insights

A deeper understanding of the electronic structure and reaction mechanisms of this compound is crucial for predicting its behavior and designing rational synthetic applications. Advanced computational chemistry will play a pivotal role in this area.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to model the molecule's geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. nih.gov This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed regioselectivity in reactions. nih.govnih.gov

Reaction Pathway Modeling: Computational modeling can elucidate the transition states and energy profiles of potential synthetic transformations, such as cross-coupling or C-H activation steps. This insight can guide the optimization of reaction conditions (catalyst, ligand, solvent) to improve yields and selectivity.

Understanding Non-covalent Interactions: Theoretical studies can shed light on the role of the fluorine atom in mediating intermolecular interactions, such as C-F···H or halogen bonds, which can influence crystal packing and potentially biological activity. researchgate.net Such computational investigations have proven valuable for understanding the properties of other fluorinated heterocycles. emerginginvestigators.org

Strategic Integration into Diverse Chemical Synthesis Pathways

The unique reactivity profile of this compound makes it an ideal building block for the construction of complex molecules. Future research will focus on its strategic use in multi-step syntheses.

The key to its utility lies in sequential, site-selective cross-coupling . The greater reactivity of the C-I bond allows it to be functionalized first using standard palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). The resulting 3-fluoro-7-substituted isoquinoline can then be used in a subsequent step, either by leveraging the fluorine atom's electronic influence or by subjecting it to harsher conditions for a second coupling reaction. This stepwise approach enables the controlled and predictable assembly of highly substituted isoquinolines.

Table 2: Potential Sequential Cross-Coupling Strategies

| Step 1 (C-7 Position) | Reagent/Catalyst | Step 2 (Further Transformation) | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | C-H activation at C1 position | Synthesis of 1,7-diaryl-3-fluoroisoquinolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Cyclization of the alkyne moiety | Formation of fused polycyclic aromatic systems |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-alkylation/arylation | Access to novel 7-amino-3-fluoroisoquinoline derivatives |

| Heck Coupling | Alkene, Pd catalyst | Functionalization of the new double bond | Elaboration into complex side chains |

This building block approach is particularly valuable in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Potential for Derivatization Towards Advanced Molecular Scaffolds

The ultimate goal for a versatile building block like this compound is its elaboration into novel molecular scaffolds with valuable properties, particularly in materials science and medicinal chemistry. Fluorinated isoquinolines are known to be key intermediates for compounds with potential activity in the central nervous system (CNS). nih.govnih.gov

Future research directions will likely include:

Bioisosteric Replacement: Using the this compound core as a bioisostere for other bicyclic heterocycles in known bioactive molecules to improve properties like metabolic stability or binding affinity.

Synthesis of Fused Heterocycles: Using the iodine and other reactive handles (introduced via cross-coupling) to perform intramolecular cyclization reactions, leading to the formation of novel polycyclic and heterocyclic systems.

Library Synthesis: Employing high-throughput synthesis and purification techniques to rapidly generate a large number of derivatives from this compound for screening in drug discovery programs.

Development of Molecular Probes: The iodine atom can be readily exchanged for a radioisotope (e.g., ¹²³I, ¹²⁵I) for use in single-photon emission computed tomography (SPECT) imaging, or the entire scaffold can be a precursor for ¹⁸F-labeled positron emission tomography (PET) tracers.

By systematically exploring these avenues, the chemical community can harness the unique attributes of this compound to construct a new generation of complex and functional molecules.

Q & A

Basic: What are the common synthetic routes for 3-Fluoro-7-iodoisoquinoline, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves halogenation and substitution reactions. For example:

- Halogenation: Introduce fluorine via electrophilic substitution using HF or fluorinating agents like Selectfluor® under controlled pH (e.g., 4–6) .

- Iodination: Direct iodination at the 7-position using N-iodosuccinimide (NIS) in acetic acid at 80°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via HPLC with UV detection (λ = 254 nm) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm substitution patterns: -NMR (~-120 ppm for aromatic F), -NMR (coupling constants for iodine’s inductive effects) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] (calculated for CHFIN: 296.93 g/mol) .

- X-Ray Crystallography: Resolve steric effects of iodine and fluorine (if crystalline) .

Advanced: How do electronic and steric effects of the fluorine and iodine substituents influence reactivity?

Methodological Answer:

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to the 5- or 8-positions. Iodine’s polarizability stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Hindrance: The bulky iodine at C7 limits accessibility for nucleophilic attacks. Computational modeling (DFT) predicts regioselectivity in further functionalization .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Methodological Answer:

- Assay Standardization: Validate cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum-free media reduces nonspecific binding) .

- Dose-Response Curves: Use Hill slope analysis to distinguish between cytotoxic and cytostatic effects. Replicate experiments with independent batches to rule out impurity interference .

- Meta-Analysis: Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., solvent DMSO concentration) .

Advanced: What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (Pd(OAc), PdCl) for cross-coupling efficiency. Ligands like XPhos enhance yields in Suzuki reactions .

- Solvent Optimization: Use DMF for polar intermediates or toluene for sterically hindered substrates. Monitor reaction progress via TLC every 30 minutes .

- Temperature Control: Microwave-assisted synthesis (120°C, 20 min) reduces side products compared to traditional reflux .

Methodological: How to design experiments evaluating the anticancer potential of this compound derivatives?

Methodological Answer:

- PICO Framework:

- In Vitro Models: 3D spheroid cultures to mimic tumor microenvironments. Use ATP-based viability assays for reproducibility .

Data Analysis: How to address discrepancies in solubility data for this compound?

Methodological Answer:

- Solvent Screening: Test DMSO, ethanol, and aqueous buffers (pH 7.4). Centrifuge (10,000 rpm, 10 min) to remove undissolved particles .

- Salt Formation: Hydrochloride salts (e.g., 7-Fluoroisoquinoline-3-carboxylic acid HCl) improve aqueous solubility by 3–5× .

- Temperature Dependence: Measure solubility at 25°C vs. 37°C using UV-Vis spectroscopy (λ = 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.